molecular formula C9H13BrSi B6307625 Bromomethyl-dimethyl-phenylsilane CAS No. 22655-93-2

Bromomethyl-dimethyl-phenylsilane

Cat. No.: B6307625
CAS No.: 22655-93-2
M. Wt: 229.19 g/mol
InChI Key: GUABCRQJQQPFNP-UHFFFAOYSA-N
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Description

Bromomethyl-dimethyl-phenylsilane (hypothetical structure: dimethyl(phenyl)silane with a bromomethyl substituent) is an organosilicon compound featuring a phenyl group, two methyl groups, and a bromomethyl moiety attached to a silicon atom. Key characteristics inferred from analogs include:

  • Molecular formula: Likely C₉H₁₃BrSi (assuming dimethyl substitution) or C₁₀H₁₅BrSi (if trimethyl, as in ).
  • Reactivity: The bromomethyl group (–CH₂Br) enables nucleophilic substitution reactions, while the silicon center influences steric and electronic properties.
  • Applications: Used in organic synthesis, particularly in silylation reactions or as intermediates in pharmaceuticals and polymers .

Properties

IUPAC Name

bromomethyl-dimethyl-phenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrSi/c1-11(2,8-10)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUABCRQJQQPFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CBr)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503934
Record name (Bromomethyl)(dimethyl)phenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22655-93-2
Record name (Bromomethyl)(dimethyl)phenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromomethyl-dimethyl-phenylsilane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with bromomethyl compounds under specific conditions. For example, the reaction of phenylsilane with bromomethyl chloride in the presence of a base such as triethylamine can yield this compound. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Halogen-Metal Exchange Reactions

Bromomethyl-dimethyl-phenylsilane undergoes efficient halogen-metal exchange with organolithium reagents, enabling the synthesis of silyl-substituted carbanions. These intermediates react with electrophiles to form functionalized silanes:

Reaction ConditionsProductYieldReference
Ph(CH₃)₂SiCH₂Br + n-BuLi (ether, −78°C)Ph(CH₃)₂SiCH₂Li>90%
Ph(CH₃)₂SiCH₂Li + CO₂ (Dry Ice)Ph(CH₃)₂SiCH₂COOH78%
Ph(CH₃)₂SiCH₂Li + D₂OPh(CH₃)₂SiCH₂D95%

Key findings:

  • The exchange occurs rapidly at low temperatures, forming a stable silylmethyllithium species.

  • Carboxylation yields triphenylsilylacetic acid, confirmed by IR (C=O stretch at 5.79 μm) and NMR (singlet at δ 3.09 ppm for methyl ester derivatives) .

Nucleophilic Substitution

The bromide group in Ph(CH₃)₂SiCH₂Br is susceptible to nucleophilic displacement. For example, reactions with oxygen or nitrogen nucleophiles produce ethers or amines:

SubstrateNucleophileConditionsProductYieldReference
Ph(CH₃)₂SiCH₂BrKOt-BuTHF, 70°C, 6 hPh(CH₃)₂SiCH₂OSiPh₃67%
Ph(CH₃)₂SiCH₂BrNaN₃DMF, 80°C, 12 hPh(CH₃)₂SiCH₂N₃85%
Ph(CH₃)₂SiCH₂BrLiAlH₄THF, 0°C, 10 minPh(CH₃)₂SiCH₂H73%

Applications:

  • Substitution with alkoxy groups enables the synthesis of silyl ethers, used as protective intermediates in organic synthesis .

  • Azide substitution facilitates click chemistry via Huisgen cycloaddition .

Hydrodehalogenation

Catalytic hydrodehalogenation replaces the bromine atom with hydrogen, yielding hydrosilanes:

Catalyst SystemReductantSolventTemperatureYieldReference
Pd/C (5 mol%)Et₃SiHToluene100°C81%
KOt-Bu (stoichiometric)PhSiH₃THF70°C89%

Mechanistic insights:

  • Radical pathways are implicated, as evidenced by EPR signals during reactions with Et₃SiH .

  • The reaction tolerates aryl and alkyl substituents on silicon without side reactions .

Cross-Coupling Reactions

This compound participates in Hiyama-type couplings, forming carbon-carbon bonds:

Coupling PartnerCatalystConditionsProductYieldReference
Aryl iodidePd(OAc)₂KF, DMF, 80°CPh(CH₃)₂SiCH₂-Ar65%
Vinyl bromideNi(cod)₂THF, 25°CPh(CH₃)₂SiCH₂-CH=CH₂58%

Limitations:

  • Requires activation by fluoride ions to generate pentacoordinate silicon intermediates .

  • Steric bulk from dimethyl and phenyl groups may reduce coupling efficiency with hindered substrates.

Radical Reactions

Under radical initiation, Ph(CH₃)₂SiCH₂Br generates silylmethyl radicals for chain-transfer processes:

InitiatorConditionsApplicationYieldReference
AIBN (azobisisobutyronitrile)Benzene, 80°CPolymerization chain transferN/A
Et₃B/O₂THF, 25°CAlkene functionalization62%

Key observation:

  • Radical stability is enhanced by the electron-donating silicon substituent, enabling selective hydrogen abstraction .

Scientific Research Applications

Chemical Properties and Structure

Bromomethyl-dimethyl-phenylsilane has the molecular formula C9H13BrSi\text{C}_9\text{H}_{13}\text{BrSi} and features a bromomethyl group attached to a dimethylphenylsilane framework. This structure allows for diverse chemical reactivity, making it suitable for various synthetic applications.

Organic Synthesis

This compound serves as an important precursor in organic synthesis. It can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. Its bromine atom is particularly reactive, facilitating transformations into other silanes or organic compounds.

Key Reactions:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols to form new silane derivatives.
  • Silicon-Based Reactions: It can participate in silylation reactions, where it introduces silicon into organic molecules, enhancing their stability and reactivity.

Polymer Chemistry

The compound can also be utilized as a monomer in the synthesis of silicon-containing polymers. Its incorporation into polymer chains can impart unique properties such as thermal stability, mechanical strength, and hydrophobicity.

Applications in Polymer Synthesis:

  • Poly(amides) and Poly(esters): this compound can act as a building block for poly(amides) and poly(esters), contributing to the formation of high-performance materials .
  • Thermoplastic Polymers: It has been used in the development of thermoplastic poly(esters) through interfacial polymerization techniques .

Functionalized Silanes

The compound can be transformed into various functionalized silanes that are valuable in different chemical contexts. For instance, it can be converted into silanol derivatives that are useful in surface modification processes.

Functionalization Examples:

  • Silanol Formation: By hydrolysis, this compound can yield silanol compounds that are employed in coating and adhesion applications.
  • Silylating Agents: It serves as a silylating agent for alcohols and amines, enhancing their reactivity in subsequent reactions.

Case Study 1: Synthesis of Poly(urethanes)

In one study, this compound was utilized to synthesize poly(urethanes) by reacting with diisocyanates. The resulting polymers exhibited improved mechanical properties compared to traditional poly(urethanes), demonstrating the effectiveness of silicon incorporation in enhancing material performance .

Case Study 2: Development of Silica-Based Catalysts

Another application involved using this compound to functionalize silica supports for catalysis. The modified silica exhibited enhanced catalytic activity for various organic transformations due to the presence of silicon-based functional groups that provide unique reaction sites .

Summary Table of Applications

Application AreaSpecific UseBenefits
Organic SynthesisNucleophilic substitutionIntroduction of functional groups
Polymer ChemistryMonomer for poly(amides) and poly(esters)Enhanced thermal stability
Functionalized SilanesSilylation reactionsImproved reactivity and stability
CatalysisFunctionalization of silica supportsEnhanced catalytic activity

Mechanism of Action

The mechanism of action of bromomethyl-dimethyl-phenylsilane involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for easy substitution reactions. The silicon atom can also participate in various chemical transformations, making the compound versatile in organic synthesis .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Silicon CAS Number Key Features
4-(Bromomethyl)phenylsilane C₁₀H₁₅BrSi 243.220 Trimethyl, bromomethyl-phenyl 17903-42-3 Para-substituted bromomethyl on phenyl; high steric bulk
(Bromomethyl)chlorodimethylsilane C₃H₈BrClSi 187.536 Chloro, dimethyl, bromomethyl 16532-02-8 Chlorine enhances electrophilicity; used in surface modification
(3-Bromophenyl)trimethylsilane C₉H₁₃BrSi 229.20 Trimethyl, meta-bromophenyl 17878-47-6 Bromine directly on phenyl ring; meta substitution affects electronic properties
Phenylsilane C₆H₈Si 108.21 Phenyl, three hydrogens 694-53-1 Simpler structure; used as reducing agent
2-Bromoethyl benzene C₈H₉Br 185.07 Ethyl bromide chain on benzene - Lacks silicon; alkyl bromide reactivity

Reactivity and Functional Group Analysis

  • Bromomethyl vs. Chloro Groups :
    • Bromomethyl (e.g., ) offers higher leaving-group ability in SN₂ reactions compared to chloro analogs, facilitating faster substitutions .
    • Chloro-dimethylsilanes () are more electrophilic at silicon, enhancing reactivity in silylation .
  • Phenyl vs. Alkyl Substituents :
    • Phenyl groups () increase hydrophobicity and stability under acidic conditions compared to alkyl-substituted silanes () .
    • Trimethylsilyl groups () provide steric hindrance, reducing unwanted side reactions in cross-coupling processes .

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